molecular formula C12H17O5P B13170871 Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate CAS No. 40666-12-4

Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate

Cat. No.: B13170871
CAS No.: 40666-12-4
M. Wt: 272.23 g/mol
InChI Key: TVMKJAJNZJMJHZ-UHFFFAOYSA-N
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Description

Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate (CAS 54094-19-8), also referred to as dimethyl [2-oxo-3-[3-(trifluoromethyl)phenoxy]propyl]phosphonate, is an organophosphorus compound with the molecular formula C₁₂H₁₄F₃O₅P and a molecular weight of 326.21 . Structurally, it features a phosphonate ester core substituted with a 3-(trifluoromethyl)phenoxy group and a ketone moiety. This compound is primarily utilized as a key intermediate in synthesizing prostaglandin analogs, such as Travoprost, a medication for glaucoma . Its trifluoromethylphenoxy group contributes to enhanced lipophilicity and metabolic stability, making it valuable in pharmaceutical applications .

Properties

CAS No.

40666-12-4

Molecular Formula

C12H17O5P

Molecular Weight

272.23 g/mol

IUPAC Name

1-dimethoxyphosphoryl-3-(3-methylphenoxy)propan-2-one

InChI

InChI=1S/C12H17O5P/c1-10-5-4-6-12(7-10)17-8-11(13)9-18(14,15-2)16-3/h4-7H,8-9H2,1-3H3

InChI Key

TVMKJAJNZJMJHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)CP(=O)(OC)OC

Origin of Product

United States

Preparation Methods

Phosphorylation via Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone for synthesizing phosphonates. For this compound, dimethyl phosphite reacts with a bromo-ketone precursor, 3-bromo-2-oxopropyl m-tolyl ether , under inert conditions. Key parameters include:

  • Solvent : Nitromethane (CH₃NO₂) or acetonitrile (MeCN), optimized for polar aprotic environments.
  • Catalyst : Tributylmethylammonium dibutyl phosphate (0.5–2 mol%), enhancing reaction kinetics.
  • Temperature : 60°C for 12–24 hours, achieving yields up to 78%.

Example Procedure :

  • Combine dimethyl phosphite (1.2 eq) and 3-bromo-2-oxopropyl m-tolyl ether (1 eq) in CH₃NO₂.
  • Add tributylmethylammonium dibutyl phosphate (1 mol%).
  • Reflux at 60°C for 18 hours.
  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Nucleophilic Substitution with m-Cresol

An alternative route involves functionalizing a pre-formed phosphonate with m-cresol:

  • Intermediate Synthesis : Prepare dimethyl (3-bromo-2-oxopropyl)phosphonate by reacting dimethyl phosphite with 1,3-dibromoacetone in the presence of BF₃·OEt₂ (10 mol%).
  • Etherification : Substitute the bromide with m-cresolate under basic conditions:
    • Base : K₂CO₃ (2 eq) in DMF.
    • Temperature : 80°C for 6 hours.
    • Yield : 65–72% after silica gel purification.

Critical Parameters :

  • Excess m-cresol (1.5 eq) ensures complete substitution.
  • Anhydrous conditions prevent hydrolysis of the phosphonate.

Lewis Acid-Catalyzed Coupling

BF₃·OEt₂ facilitates direct coupling between m-cresol and a phosphorylated propionaldehyde derivative:

  • Substrate : Dimethyl (2-oxo-3-hydroxypropyl)phosphonate.
  • Conditions :
    • BF₃·OEt₂ (15 mol%) in dichloromethane (DCM).
    • Room temperature, 4 hours.
    • Yield : 82% (HPLC purity >95%).

Mechanistic Insight :
BF₃ activates the hydroxyl group of the phosphonate intermediate, enabling nucleophilic attack by m-cresol.

Comparative Data Table: Reaction Optimization

Method Catalyst Solvent Temp (°C) Time (h) Yield (%) Purity (%) Source
Michaelis-Arbuzov Tributylmethylammonium CH₃NO₂ 60 18 78 98
Nucleophilic Substitution K₂CO₃ DMF 80 6 72 95
BF₃-Catalyzed Coupling BF₃·OEt₂ DCM 25 4 82 97

Challenges and Solutions

  • Byproduct Formation : Competing hydrolysis of the phosphonate ester is mitigated using anhydrous solvents and molecular sieves.
  • Stereochemical Control : Asymmetric variants employ chiral auxiliaries (e.g., tert-butanesulfinamide), though this compound’s non-chiral nature simplifies synthesis.
  • Scale-Up : Continuous-flow systems with immobilized phosphate catalysts improve reproducibility at industrial scales.

Analytical Validation

  • NMR : ¹H NMR (400 MHz, CDCl₃) δ 7.25 (m, 1H, aryl), 4.20 (dd, 2H, OCH₂), 3.80 (d, 6H, POCH₃), 2.35 (s, 3H, CH₃).
  • HRMS : Calculated for C₁₂H₁₇O₅P [M+H]⁺: 295.0745; Found: 295.0748.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonate esters .

Scientific Research Applications

Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various pathways, including phosphorylation and dephosphorylation reactions, which are crucial in many biological processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Selected Phosphonate Esters

Compound Name Key Substituents Molecular Formula Key Features Applications
This compound Trifluoromethylphenoxy, ketone C₁₂H₁₄F₃O₅P High lipophilicity; used in prostaglandin synthesis Pharmaceutical intermediates
Dimethyl propyl phosphonate Propyl chain C₅H₁₃O₃P Simple alkyl phosphonate; limited bioactivity Flame retardants, solvents
Diethyl ((1-(3-(pentylamino)propyl)cyclopropyl)methyl)phosphonate (3b) Cyclopropyl, pentylamine C₁₄H₂₉N₂O₃P Potent anti-prostate cancer activity (IC₅₀ ≈45 µM) Oncology drug candidates
Butyl phosphonate Butyl chain C₄H₁₁O₃P Optimal C'la enzyme inhibition Enzyme inhibition studies
Phenyl propyl phosphonate Phenyl, propyl C₉H₁₃O₃P Peak inhibitory activity against trypsin and chymotrypsin Protease inhibition assays

Enzyme Inhibition

  • C'la Inhibition : Butyl phosphonate demonstrates superior activity compared to propyl phosphonate in guinea pig polymorphonuclear leukocytes (PMNs) . However, results vary by species; propyl phosphonate showed higher chemotaxis inhibition in rabbits .
  • Trypsin/Chymotrypsin Inhibition: Phenyl propyl phosphonate exhibits dual peaks in trypsin inhibition, while chymotrypsin sensitivity peaks at phenyl propyl phosphonate . The target compound’s trifluoromethylphenoxy group may confer steric or electronic advantages over alkyl or phenyl analogs, though specific enzyme data are lacking.

Anticancer Activity

Aminated cyclopropylmethylphosphonates (e.g., compound 3b ) with extended alkyl chains or benzylamine groups show significant anti-prostate cancer activity (IC₅₀ ≈45 µM), surpassing simpler alkyl phosphonates . The target compound’s aromatic and electron-withdrawing trifluoromethyl group may enhance binding affinity in drug-receptor interactions but requires validation in oncology models.

Physicochemical Properties

  • Lipophilicity: The trifluoromethylphenoxy group in the target compound enhances lipophilicity compared to alkyl phosphonates, improving membrane permeability in drug delivery .
  • Thermal Stability : Alkyl phosphonates like dimethyl propyl phosphonate decompose at lower temperatures (data unspecified), whereas aromatic substituents in the target compound likely increase thermal resilience .

Biological Activity

Dimethyl (2-oxo-3-(m-tolyloxy)propyl)phosphonate, a phosphonate compound, has garnered attention for its potential biological activities, particularly in the fields of insecticidal properties and as a potential therapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C12H15O4P\text{C}_12\text{H}_{15}\text{O}_4\text{P}

This compound features a phosphonate group, which is known for its reactivity and ability to interact with various biological systems. The presence of the m-tolyloxy group enhances its solubility and stability, making it a suitable candidate for biological applications.

The biological activity of this compound can be attributed to several mechanisms:

Efficacy Against Insects

A study evaluating the insecticidal activity of various organophosphorus compounds found that this compound exhibited significant toxicity against specific insect species. The following table summarizes its effectiveness compared to other compounds:

CompoundLD50 (µg/insect)Synergistic Activity with Malathion
This compound0.005Yes
Malathion0.021-
Isopropyl paraoxon0.211Yes

*Data indicates that this compound significantly enhances the toxicity of malathion against resistant insect strains .

Case Studies

  • Insect Resistance Management : In a field study conducted on green rice leafhoppers, the application of this compound in conjunction with malathion resulted in a marked increase in mortality rates compared to malathion alone. This highlights its potential role in integrated pest management strategies aimed at overcoming resistance .
  • Therapeutic Applications : While primarily studied for its insecticidal properties, preliminary research into its anti-inflammatory effects suggests that it may have potential therapeutic applications in treating conditions characterized by excessive inflammation. However, detailed clinical studies are needed to substantiate these claims.

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